rac-methyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate
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Overview
Description
Preparation Methods
The synthesis of rac-methyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate involves several steps. One common method is the Paal-Knorr pyrrole synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride . This reaction is typically carried out in water under mild conditions, yielding N-substituted pyrroles in good to excellent yields .
These optimizations may include the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques .
Chemical Reactions Analysis
rac-Methyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction produces reduced pyrrole derivatives .
Scientific Research Applications
rac-Methyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of rac-methyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed that this compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity . This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
rac-Methyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate can be compared with other similar compounds, such as:
N-alkoxycarbonyl pyrroles: These compounds have distinct reactivity compared to N-sulfonyl pyrroles and are used in different synthetic applications.
N-sulfonyl pyrroles: These compounds are often used in acylation protocols and have unique chemical properties.
N-acylpyrroles: These compounds are synthesized via condensation reactions and are used in various organic synthesis applications.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties .
Properties
Molecular Formula |
C9H15NO2 |
---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
methyl (3R,3aR,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxylate |
InChI |
InChI=1S/C9H15NO2/c1-12-9(11)8-7-4-2-3-6(7)5-10-8/h6-8,10H,2-5H2,1H3/t6-,7-,8-/m1/s1 |
InChI Key |
WOWYWKFLNLXEHU-BWZBUEFSSA-N |
Isomeric SMILES |
COC(=O)[C@H]1[C@@H]2CCC[C@@H]2CN1 |
Canonical SMILES |
COC(=O)C1C2CCCC2CN1 |
Origin of Product |
United States |
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